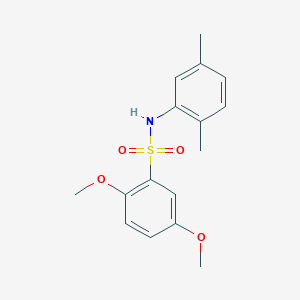

![molecular formula C25H23NO5S B280973 Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280973.png)

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate, also known as DBCO-PEG4-azide, is a chemical compound that is widely used in scientific research. It is a versatile compound that has many applications in different fields of research.

Applications De Recherche Scientifique

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has many applications in scientific research. It is commonly used in bioconjugation reactions to label biomolecules with fluorescent dyes or other tags. It has been used to label proteins, nucleic acids, and carbohydrates. Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is also used in click chemistry reactions to create covalent bonds between molecules. It has been used in drug discovery research to identify new drug targets and to screen potential drug candidates.

Mécanisme D'action

The mechanism of action of Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide involves the reaction of the azide group with alkynes or alkenes. The reaction produces a stable triazole linkage that forms a covalent bond between the two molecules. The reaction is highly specific and does not require any catalysts or additional reagents.

Biochemical and Physiological Effects:

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has many advantages for lab experiments. It is a highly specific and efficient labeling reagent that can be used to label a wide range of biomolecules. It is also easy to use and does not require any specialized equipment or expertise. However, Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide has some limitations. It can be expensive to purchase, and the labeling reaction requires a high concentration of the reagent, which can be limiting for some experiments.

Orientations Futures

There are many future directions for the use of Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide in scientific research. One potential application is in the development of new drug delivery systems. Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide could be used to label drugs with targeting molecules that would allow them to selectively bind to specific cells or tissues. Another potential application is in the development of new diagnostic tools. Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide could be used to label biomolecules that are associated with disease, allowing for the detection of early-stage disease. Overall, Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide is a versatile compound that has many potential applications in scientific research.

Méthodes De Synthèse

The synthesis of Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide involves the reaction of 5-(bromomethyl)-2-phenyl-1-benzofuran-3-carboxylic acid ethyl ester with 2,4-dimethylbenzenesulfonyl azide in the presence of a base. The reaction produces Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylateide as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Propriétés

Formule moléculaire |

C25H23NO5S |

|---|---|

Poids moléculaire |

449.5 g/mol |

Nom IUPAC |

ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C25H23NO5S/c1-4-30-25(27)23-20-15-19(26-32(28,29)22-13-10-16(2)14-17(22)3)11-12-21(20)31-24(23)18-8-6-5-7-9-18/h5-15,26H,4H2,1-3H3 |

Clé InChI |

DWWYROLTQNAADG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |

SMILES canonique |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)

![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)

![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)

![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)

![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)

![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)

![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)

![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)

![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)

![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)